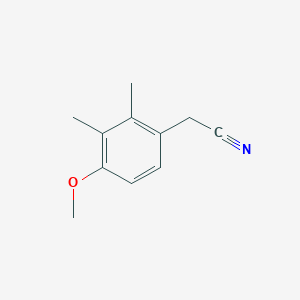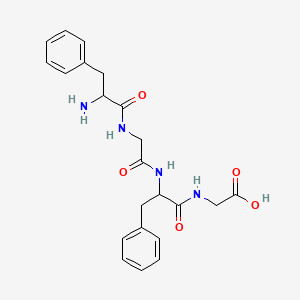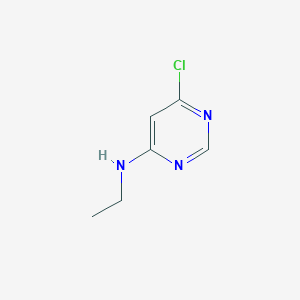
2,3-Dimethyl-4-methoxyphenylacetonitrile
描述
2,3-Dimethyl-4-methoxyphenylacetonitrile is an organic compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . It is a specialty product often used in proteomics research . This compound is characterized by the presence of a nitrile group attached to a phenyl ring substituted with two methyl groups and one methoxy group.
准备方法
The synthesis of 2,3-Dimethyl-4-methoxyphenylacetonitrile typically involves a multi-step process. One common method includes the following steps :
Benzylation Reaction: 4-Methoxy-2,3-dimethylphenyl ethanol is reacted with o-chlorobenzyl chloride to obtain 4-methoxy-2,3-dimethylphenyl ethanol.
Cyanation Reaction: The resulting 4-methoxy-2,3-dimethylphenyl ethanol is then converted to 2-(4-methoxy-2,3-dimethylphenyl)acetonitrile through a cyanation reaction.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
2,3-Dimethyl-4-methoxyphenylacetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2,3-Dimethyl-4-methoxyphenylacetonitrile has several applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-Dimethyl-4-methoxyphenylacetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of target proteins and enzymes, influencing various biological processes.
相似化合物的比较
2,3-Dimethyl-4-methoxyphenylacetonitrile can be compared with other similar compounds such as:
2,3-Dimethylphenylacetonitrile: Lacks the methoxy group, which may affect its reactivity and interactions.
4-Methoxyphenylacetonitrile: Lacks the dimethyl groups, influencing its steric and electronic properties.
2,4-Dimethylphenylacetonitrile: Different substitution pattern on the phenyl ring, leading to variations in chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-(4-methoxy-2,3-dimethylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-9(2)11(13-3)5-4-10(8)6-7-12/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYKILPDSJBHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344182 | |
| Record name | 2,3-Dimethyl-4-methoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206559-60-6 | |
| Record name | 2,3-Dimethyl-4-methoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-tert-Butylcalix[4]arene](/img/structure/B1330612.png)



![(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B1330619.png)

![(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1330624.png)


![2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1330632.png)
